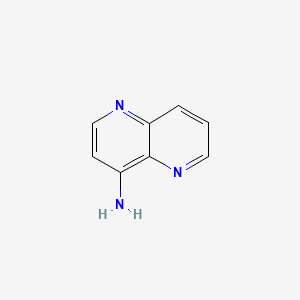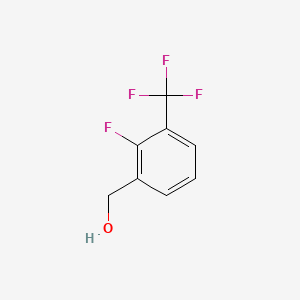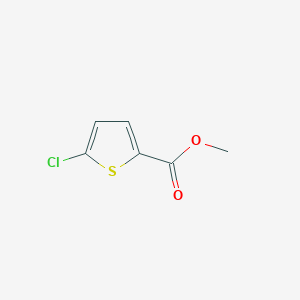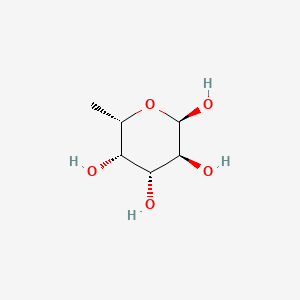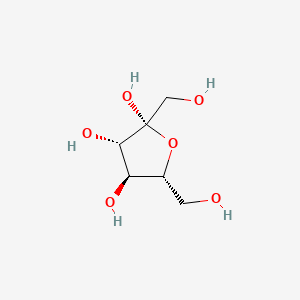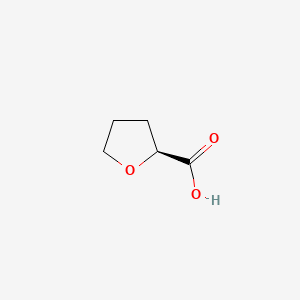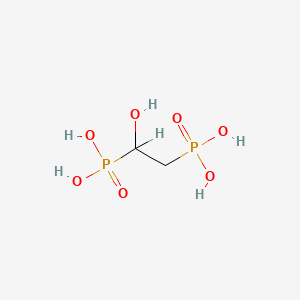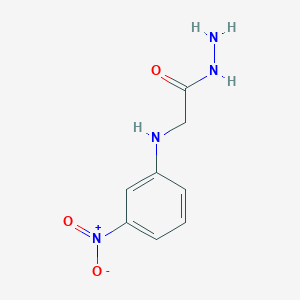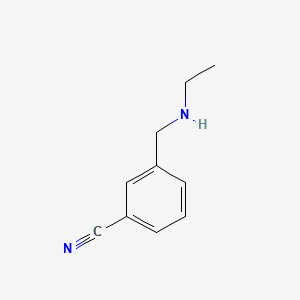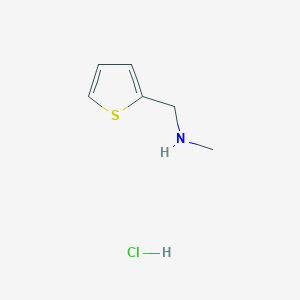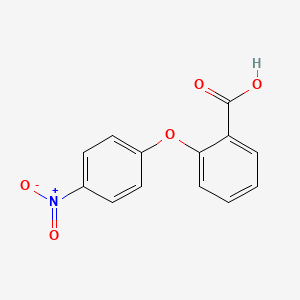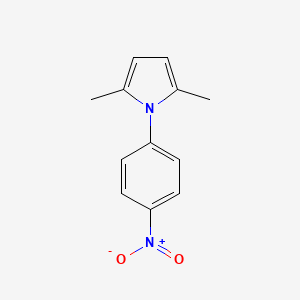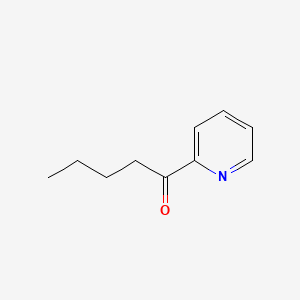
1-(Pyridin-2-YL)pentan-1-one
Descripción general
Descripción
“1-(Pyridin-2-YL)pentan-1-one” is a chemical compound with the molecular formula C10H13NO . It has a molecular weight of 163.22 g/mol . The compound is also known by other names such as 2-VALERYLPYRIDINE and 1-pyridin-2-ylpentan-1-one .
Synthesis Analysis
While specific synthesis methods for “1-(Pyridin-2-YL)pentan-1-one” were not found, related compounds have been synthesized and evaluated . For instance, an array of 2-aminopentanophenones was synthesized, yielding selective inhibitors of the dopamine and norepinephrine transporters .Molecular Structure Analysis
The molecular structure of “1-(Pyridin-2-YL)pentan-1-one” includes a pyridine ring attached to a pentanone . The InChI string representation of the molecule is InChI=1S/C10H13NO/c1-2-3-7-10(12)9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3 .Physical And Chemical Properties Analysis
“1-(Pyridin-2-YL)pentan-1-one” has several computed properties. It has a XLogP3 of 2.2, indicating its partition coefficient between octanol and water . It has no hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 4 . Its topological polar surface area is 30 Ų .Aplicaciones Científicas De Investigación
-
Alpha-PiHP (4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one)
- Application: Alpha-PiHP is a synthetic cathinone, a type of stimulant. It has been described as an off-white solid, a white powder, and a crystalline solid .
- Results: Laboratory studies suggest that Alpha-PiHP can inhibit the uptake of dopamine and norepinephrine more potently than substances with known abuse potential, including methcathinone, cocaine, and methamphetamine .
-
Imidazo[1,2-a]pyridines from N-(prop-2-yn-1-ylamino)pyridines
-
(E)-N-[1-(Pyridin-2-yl)ethylidene]isonicotinohydrazide and Its Pr(III) and Nd(III) Complexes
- Application: This compound and its lanthanide(III) complexes have been synthesized and studied for their DNA-binding properties and antioxidant activities .
- Method: The DNA-binding properties were investigated by electronic absorption spectroscopy, fluorescence spectroscopy, circular dichroic (CD) spectroscopy, and viscosity measurements . The antioxidant activities were determined by spectrophotometry methods in vitro .
- Results: The experimental results suggest that the two complexes bind to DNA via a groove binding mode, and the binding affinity of one complex is higher than that of the other . These complexes were found to possess potent antioxidant activity and be superior to standard antioxidant like mannitol .
Propiedades
IUPAC Name |
1-pyridin-2-ylpentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-3-7-10(12)9-6-4-5-8-11-9/h4-6,8H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBHHRPKPZCABG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334945 | |
| Record name | 2-VALERYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-2-YL)pentan-1-one | |
CAS RN |
7137-97-5 | |
| Record name | 2-VALERYLPYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



